Benzo[h][1,6]naphthyridine-5-carboxylic acid
Overview
Description
Benzo[h][1,6]naphthyridine-5-carboxylic acid is a class of heterocyclic compounds. It is also referred to as “benzodiazines” or “diazanaphthalenes” due to possessing a fused system of two pyridine rings . The compounds containing the naphthyridine scaffold are found in natural products (plants and marine organisms) or can be obtained synthetically .
Synthesis Analysis
The synthesis of Benzo[h][1,6]naphthyridine-5-carboxylic acid involves the reaction of 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione with a range of primary amines . Another method involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with various arylboronic acids .Molecular Structure Analysis
The molecular formula of Benzo[h][1,6]naphthyridine-5-carboxylic acid is C13H8N2O2 . It has an average mass of 224.215 Da and a monoisotopic mass of 224.058578 Da .Chemical Reactions Analysis
The reactivity of these compounds with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes has been studied . For instance, 1,5-Naphthyridine-3-carboxylates were hydrolyzed to prepare the corresponding 1,5-naphthyridine-3-carboxylic acid derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of Benzo[h][1,6]naphthyridine-5-carboxylic acid can be found on databases like PubChem and ChemSpider .Scientific Research Applications
Chemical Synthesis and Functionalization
Benzo[h][1,6]naphthyridine derivatives have been explored in various chemical synthesis and functionalization processes. For example, regioselective functionalization techniques have been developed to selectively modify these compounds at specific sites, enabling the creation of diverse derivatives with potential applications in material science and pharmaceuticals (Cailly & Begtrup, 2010). Additionally, methods for synthesizing new quinoline fused heterocycles such as benzo[h]-1,6-naphthyridines have been reported, indicating their versatility in organic synthesis (Ghotekar et al., 2010).
Applications in Organic Light-Emitting Diodes (OLEDs)
Benzo[h][1,6]naphthyridine derivatives have been investigated for their potential use in OLEDs. Their rigid planar structure makes them suitable as luminescence materials in molecular recognition and as components in OLEDs, which are key in developing eco-friendly lighting sources and full-color display panels (Ryzhkova et al., 2022).
Pharmaceutical Research
While excluding specific drug use and dosage information, it's worth noting that benzo[h][1,6]naphthyridine derivatives have been investigated for their pharmaceutical properties. For example, their potential as human cytomegalovirus (HCMV) inhibitors was explored, showing the versatility of these compounds in medicinal chemistry (Chan et al., 2001).
Supramolecular Chemistry
Benzo[h][1,6]naphthyridine derivatives have been studied in the context of supramolecular chemistry. Investigations into their interactions with carboxylic acid derivatives have enhanced the understanding of noncovalent weak interactions, which are crucial in the formation of supramolecular architectures (Jin et al., 2011).
Exploration in Material Science
These compounds have also been explored for their applications in material science, particularly in the synthesis and characterization of novel compounds with potential applications in various fields, including electronics and photonics (Halim & Ibrahim, 2017).
Safety And Hazards
Future Directions
The future directions of research on Benzo[h][1,6]naphthyridine-5-carboxylic acid could involve further exploration of its properties, from chemical structures and general mechanisms of action to more specialized molecular targets . The wide range of activity makes them a fascinating object of research with prospects for use in therapeutic purposes .
properties
IUPAC Name |
benzo[h][1,6]naphthyridine-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c16-13(17)12-9-5-3-7-14-11(9)8-4-1-2-6-10(8)15-12/h1-7H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTCXHGJESMLCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC=N3)C(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50318167 | |
Record name | benzo[h][1,6]naphthyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50318167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[h][1,6]naphthyridine-5-carboxylic acid | |
CAS RN |
69164-28-9 | |
Record name | NSC326884 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326884 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | benzo[h][1,6]naphthyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50318167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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